

# On-Target Activity of SR-0813: A Comparative Guide to Rescue Experiments

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data confirming the ontarget activity of **SR-0813**, a potent and selective dual inhibitor of the ENL and AF9 YEATS domains. While definitive rescue experiments involving mutant ENL alleles are yet to be published, the existing body of evidence strongly supports a specific mechanism of action. This document summarizes the key findings, compares **SR-0813** to alternative compounds, and outlines a proposed rescue experiment workflow to formally confirm its on-target effects.

#### **Evidence for On-Target SR-0813 Activity**

**SR-0813** is a small molecule inhibitor that targets the YEATS domains of ENL and AF9, which are critical for the proliferation of certain types of acute leukemia, particularly those with MLL fusions.[1][2][3] The on-target activity of **SR-0813** is supported by a range of biochemical and cellular assays that demonstrate its direct engagement with ENL/AF9 and the downstream consequences of this inhibition.

#### **Quantitative Analysis of SR-0813 Activity**

The following table summarizes the key quantitative data for **SR-0813** and a relevant alternative, the ENL degrader SR-1114.

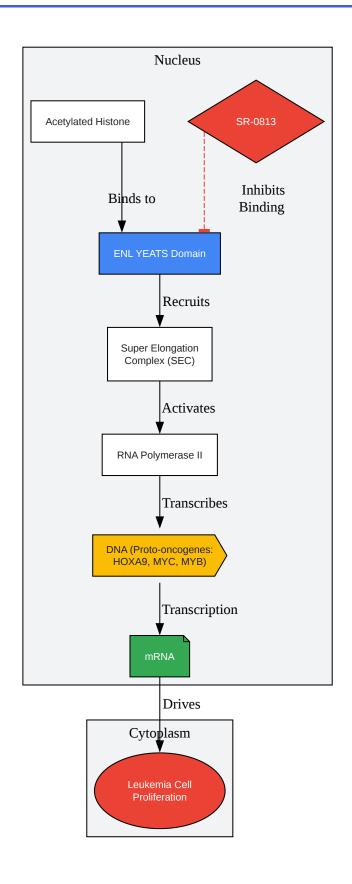


Parameter	SR-0813	SR-1114 (PROTAC Degrader)	Reference
Target(s)	ENL & AF9 YEATS Domains	ENL	[1][2]
Mechanism	YEATS Domain Inhibition	ENL Degradation	[1][2]
ENL IC50 (HTRF)	25 nM	N/A	[1][2]
AF9 IC50 (HTRF)	311 nM	N/A	[1]
ENL EC50 (CETSA)	205 nM	N/A	[1]
AF9 EC50 (CETSA)	76 nM	N/A	[1]
ENL Kd (SPR)	30 nM	N/A	[1][4]
Effect on ENL- dependent cell lines (e.g., MV4;11, MOLM- 13)	Growth Inhibition	Growth Inhibition	[1][4]
Downregulation of ENL Target Genes (HOXA9, MYC, MYB)	Yes	Yes	[1][3][4]

### **Signaling Pathway and Mechanism of Action**

The ENL protein, through its YEATS domain, recognizes acetylated histone marks on chromatin, leading to the recruitment of the Super Elongation Complex (SEC) and subsequent transcriptional activation of key proto-oncogenes. **SR-0813** competitively binds to the ENL YEATS domain, displacing it from chromatin and thereby inhibiting the transcription of these oncogenes.





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Caption: ENL signaling pathway and the inhibitory action of SR-0813.



# Experimental Protocols Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This biochemical assay is used to determine the in-vitro potency of inhibitors. Recombinant ENL YEATS domain protein is incubated with a biotinylated histone H3 peptide and a fluorescently labeled antibody. **SR-0813** competes with the histone peptide for binding to the ENL YEATS domain, leading to a decrease in the HTRF signal. The IC<sub>50</sub> value is calculated from the dose-response curve.

#### **Cellular Thermal Shift Assay (CETSA)**

CETSA is employed to verify target engagement in a cellular context. Cells are treated with **SR-0813** or a vehicle control, followed by heating to various temperatures. The principle is that ligand-bound proteins are stabilized and thus more resistant to thermal denaturation. The amount of soluble ENL protein at each temperature is quantified by western blotting, and the  $EC_{50}$  is determined by the concentration of **SR-0813** that leads to a significant thermal stabilization of ENL.[1][5]

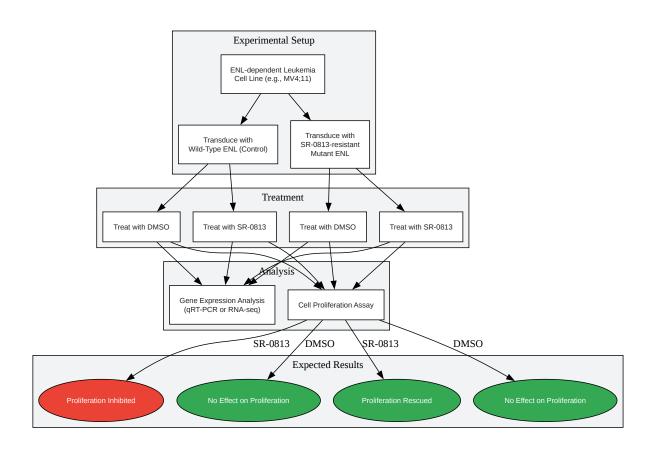
## Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This technique is used to assess the genome-wide localization of ENL on chromatin. Leukemia cells are treated with **SR-0813**, and chromatin is cross-linked. ENL-bound chromatin is then immunoprecipitated using an anti-ENL antibody and the associated DNA is sequenced. A reduction in the ENL ChIP-seq signal at target gene loci indicates the displacement of ENL from chromatin by **SR-0813**.[1]

#### **Proposed Rescue Experiment Workflow**

To definitively confirm that the anti-leukemic effects of **SR-0813** are mediated through its inhibition of the ENL YEATS domain, a rescue experiment can be performed. The workflow for such an experiment is outlined below.





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Caption: Proposed workflow for an ENL rescue experiment.

## **Comparison with Alternatives**



While **SR-0813** is a potent inhibitor, other molecules have been developed to target the ENL/AF9 pathway, offering different mechanisms of action or improved pharmacokinetic properties.

Feature	SR-0813	SR-1114 (PROTAC)	TDI-11055
Туре	Small Molecule Inhibitor	PROTAC Degrader	Small Molecule Inhibitor
Primary Target	ENL/AF9 YEATS Domain	ENL	ENL YEATS Domain
Mechanism	Competitive Inhibition	Targeted Protein Degradation	Competitive Inhibition
In Vivo Potential	Limited by rapid metabolism	Under investigation	Orally available, improved PK
Reference	[1][5]	[1][2]	[5][6]

#### Conclusion

The available data strongly indicate that **SR-0813** acts as a potent and selective on-target inhibitor of the ENL and AF9 YEATS domains. Its ability to displace ENL from chromatin and suppress the transcription of key oncogenes in leukemia cell lines provides a solid foundation for its mechanism of action. While formal rescue experiments have not yet been published, the proposed workflow offers a clear path to definitively confirming the on-target activity of **SR-0813** and further validating the ENL YEATS domain as a therapeutic target in acute leukemia. The comparison with alternative compounds highlights the ongoing efforts to develop novel therapeutics targeting this critical pathway.

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